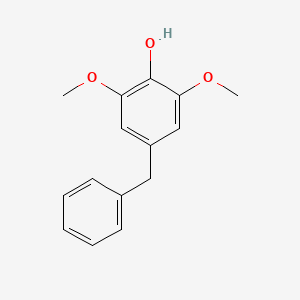

Phenol, 2,6-dimethoxy-4-(phenylmethyl)-

Description

Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)- is a polysubstituted phenolic compound characterized by a phenol ring with two methoxy (B1213986) groups at positions 2 and 6, and a benzyl (B1604629) group at position 4. Its chemical structure confers specific properties that make it a subject of interest for synthesis and potential applications.

Phenolic compounds are a large and diverse group of chemical constituents found in plants, characterized by a hydroxyl group attached to an aromatic ring. This structural feature is the basis for their well-known antioxidant properties. Methoxyphenols are a subgroup of phenols where one or more hydroxyl groups on the benzene (B151609) ring are replaced by a methoxy group.

The 2,6-dimethoxy substitution pattern, as seen in Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, is a key feature found in syringol and its derivatives. This substitution is known to influence the chemical reactivity and biological activity of the molecule. For instance, the presence of methoxy groups can modulate the antioxidant capacity of the phenolic hydroxyl group. Research into various 4-substituted 2,6-dimethoxyphenols has revealed a range of biological activities, including antioxidant and antibacterial properties.

The structural characteristics of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- are presented in the table below.

| Property | Data |

| Molecular Formula | C₁₅H₁₆O₃ |

| Exact Mass | 244.11 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

The unique structure of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- makes it a valuable compound for various advanced chemical and biochemical investigations. The presence of the benzyl group attached to the 2,6-dimethoxyphenol (B48157) core is of particular interest.

Biochemically, phenolic compounds, and specifically methoxyphenols, are recognized for their antioxidant potential. The methoxy groups adjacent to the phenolic hydroxyl can enhance the radical scavenging activity. Studies on related 2,6-dimethoxyphenol derivatives have shown that they can be enzymatically modified to produce dimers with heightened antioxidant capacity. researchgate.netresearchgate.net This suggests that Phenol, 2,6-dimethoxy-4-(phenylmethyl)- could be a precursor for bioactive compounds. While direct studies on this specific molecule are not extensively documented, the known activities of its structural analogs point towards its potential significance.

Spectroscopic data is crucial for the characterization of such specific compounds. The following table summarizes key analytical data for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-. rsc.org

| Analysis Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 –7.17 (m, 5H), 6.41 (s, 2H), 5.38 (s, 1H), 3.91 (s, 2H), 3.84 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.0, 141.3, 133.1, 132.1, 128.7, 128.5, 126.1, 105.7, 56.3, 42.0 |

| HRMS (ESI) | m/z: [M + Na]⁺ Calcd for C₁₅H₁₆O₃Na 267.0997; Found 267.1000 |

Structure

3D Structure

Properties

CAS No. |

61563-90-4 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

4-benzyl-2,6-dimethoxyphenol |

InChI |

InChI=1S/C15H16O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3 |

InChI Key |

NUJGUHMAQFQLCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Chemical Synthesis Routes for Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)-

The chemical synthesis of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- and its related structures can be achieved through various methodologies, ranging from conventional organic reactions to more modern transition-metal-free protocols.

Conventional Organic Synthesis Approaches

The direct synthesis of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, also known as 4-Benzyl-2,6-dimethoxyphenol, has been reported through conventional organic synthesis. One documented method involves the purification of the crude product by flash column chromatography. While the specific reaction details for the synthesis of the initial crude product are not fully elaborated in the provided information, the purification step is a critical component of isolating the final compound.

A specific instance of its synthesis yielded 4-Benzyl-2,6-dimethoxyphenol as a yellow solid with a 59% yield after purification by flash column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. This indicates a moderately efficient synthesis and purification protocol for this specific compound.

Transition-Metal-Free Synthetic Protocols for Analogues

In the pursuit of greener and more sustainable chemical processes, transition-metal-free synthetic protocols have gained significant attention. These methods offer an alternative to traditional metal-catalyzed reactions, often avoiding the use of toxic and expensive catalysts. For the synthesis of analogues of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, several transition-metal-free approaches can be considered.

One such strategy involves the direct intramolecular arylation of phenols. This has been achieved through a base-mediated process without the need for a transition metal. For instance, the cyclization of 3-(2-halobenzyloxy)phenols to form 6H-benzo[c]chromenes can be accomplished in high yields using potassium tert-butoxide in dioxane at elevated temperatures. nih.gov This reaction proceeds through a benzyne (B1209423) intermediate followed by an aromatic sp2 C–H functionalization. nih.gov While this example leads to a cyclic analogue, the underlying principle of metal-free C-H activation on a phenol ring is relevant.

Furthermore, transition-metal-free benzylic C(sp3)–H activation presents a direct pathway for forming C–C bonds. These reactions can be initiated by various non-metal catalysts or promoters, including organic/inorganic peroxides, bases, and acids, as well as under photochemical or electrochemical conditions. For example, the cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with other molecules can be catalyzed by bases like potassium tert-butoxide or potassium hydroxide, utilizing molecular oxygen as a green oxidant. nih.gov Such methodologies could be adapted for the benzylation of dimethoxyphenol precursors to generate analogues of the target molecule.

Multistep Synthesis Pathways for Related Dimethoxyphenols

The synthesis of various substituted dimethoxyphenols often involves multistep pathways, starting from readily available precursors. These pathways can be tailored to introduce a variety of functional groups onto the dimethoxyphenol scaffold.

One example is the synthesis of 2,6-dimethoxy-4-methylphenol. This process begins with the reaction of 2,6-dimethoxyphenol (B48157) with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide. This initial step yields 2,6-dimethoxy-4-(hydroxymethyl)phenol. Subsequently, this intermediate is reacted with hydrogen in methanol (B129727) in the presence of a platinum-alumina catalyst to produce the final product, 2,6-dimethoxy-4-methylphenol.

Another example is the synthesis of 2,6-dimethoxy phenol itself, which can be prepared from 3,4,5-trimethoxybenzaldehyde. This reaction involves heating the starting material with potash in ethylene (B1197577) glycol, leading to demethylation and decarboxylation to yield 2,6-dimethoxy phenol.

Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can be utilized to perform complex chemical transformations with high efficiency and specificity under mild reaction conditions.

Enzymatic Cascade Reactions for Syringaresinol from Related Precursors

Syringaresinol is a lignan (B3055560) that is structurally related to dimethoxyphenols. Its synthesis can be achieved through a one-pot biocatalytic cascade reaction. This process can start from dihydrosinapyl alcohol, a compound that can be derived from lignocellulosic biomass.

Biotransformation of Phenolic Compound Precursors

The biotransformation of phenolic compounds provides a versatile platform for the synthesis of a wide array of derivatives, including those with a dimethoxyphenol structure. This can involve various enzymatic reactions, such as C-C bond formation, oxidation, and methylation.

Laccases, a class of multi-copper containing enzymes, are known to catalyze the oxidation of phenolic compounds. This oxidation generates highly reactive phenoxy radicals that can then undergo C-C bond formation to produce dimers, oligomers, or polymers. While this can sometimes lead to complex product mixtures, under controlled conditions, it can be a valuable tool for creating new C-C bonds. For example, the laccase-mediated oxidation of 2,6-dimethoxyphenol can lead to the formation of a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

Another approach to biocatalytic C-C bond formation on phenolic compounds is through the use of cytochrome P450 enzymes. These enzymes have been shown to catalyze oxidative cross-coupling reactions between different phenolic substrates, offering a way to create a diverse range of biaryl compounds.

Furthermore, enzymes like tyrosine phenol lyase can be used to form C-C bonds by catalyzing the reverse of their natural elimination reaction. This has been exploited to prepare non-natural amino acids from substituted phenols. While not a direct route to the target compound, this demonstrates the potential of enzymes to catalyze C-C bond formation involving phenolic substrates.

Spectroscopic Characterization Techniques and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

The ¹H NMR spectrum of Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)- provides a clear map of the proton environments within the molecule. In a study, the spectrum was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org

The analysis reveals several key signals. The five protons of the unsubstituted phenyl ring of the benzyl (B1604629) group appear as a multiplet in the aromatic region, between δ 7.31 and 7.17 ppm. rsc.org The two equivalent aromatic protons on the dimethoxy-substituted phenol ring produce a singlet at δ 6.41 ppm. rsc.org A singlet corresponding to the phenolic hydroxyl proton is observed at δ 5.38 ppm. rsc.org The two benzylic protons, which bridge the two aromatic rings, are represented by a singlet at δ 3.91 ppm. rsc.org Finally, the six protons of the two equivalent methoxy (B1213986) groups give rise to a sharp singlet at δ 3.84 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.31 – 7.17 | m | 5H | Phenyl group of benzyl moiety (Ar-H) |

| 6.41 | s | 2H | Phenolic ring (Ar-H) |

| 5.38 | s | 1H | Phenolic hydroxyl (-OH) |

| 3.91 | s | 2H | Benzylic methylene (B1212753) (-CH₂-) |

| 3.84 | s | 6H | Methoxy groups (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Complementing the proton data, the ¹³C NMR spectrum offers insight into the carbon framework of the molecule. The spectrum, recorded at 100 MHz in CDCl₃, shows ten distinct carbon signals, consistent with the compound's structure. rsc.org

The carbon atoms of the dimethoxyphenol ring are observed at δ 147.0 (C-O), 133.1 (C-OH), and 132.1 (C-CH₂), with the two equivalent aromatic carbons bearing protons appearing at δ 105.7 ppm. rsc.org For the benzyl group, the quaternary carbon is found at δ 141.3 ppm, while the carbons of the phenyl ring appear at δ 128.7, 128.5, and 126.1 ppm. rsc.org The two equivalent methoxy carbons resonate at δ 56.3 ppm, and the benzylic methylene carbon is observed at δ 42.0 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 147.0 | C-O (Phenolic Ring) |

| 141.3 | C (Quaternary, Benzyl Group) |

| 133.1 | C-OH (Phenolic Ring) |

| 132.1 | C-CH₂ (Phenolic Ring) |

| 128.7 | CH (Benzyl Group) |

| 128.5 | CH (Benzyl Group) |

| 126.1 | CH (Benzyl Group) |

| 105.7 | CH (Phenolic Ring) |

| 56.3 | -OCH₃ |

| 42.0 | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental data, advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, HMBC, and NOE would be instrumental for unambiguous structural confirmation. Although specific experimental data from these advanced techniques for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- are not available in the cited literature, their application can be described theoretically.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between protons on the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal to its directly attached carbon atom. For instance, it would show a correlation between the proton signal at δ 6.41 ppm and the carbon signal at δ 105.7 ppm. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would show a correlation from the benzylic protons (δ 3.91 ppm) to the phenolic ring carbons (δ 132.1 and 105.7 ppm) and the benzyl ring carbons (δ 141.3, 128.7 ppm), thereby confirming the connectivity between the two ring systems. rsc.org

NOE (Nuclear Overhauser Effect): NOE experiments reveal through-space proximity of nuclei. A NOESY or ROESY experiment could show correlations between the benzylic protons and the protons on both aromatic rings, further confirming the compound's conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, HRMS analysis was performed using Electrospray Ionization (ESI). The data revealed a sodium adduct ion [M+Na]⁺ with a measured mass-to-charge ratio (m/z) of 267.1000. rsc.org This experimental value is in excellent agreement with the calculated m/z of 267.0997 for the formula C₁₅H₁₆O₃Na, confirming the molecular formula of the compound. rsc.org

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. While specific GC-MS data, such as retention time and a detailed fragmentation pattern for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, are not detailed in the available research, the technique is highly applicable for its analysis.

In a typical GC-MS analysis, the compound would first travel through a capillary column, separating it from any impurities or other components based on its boiling point and interaction with the column's stationary phase. Upon elution from the GC column, it would enter the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, a prominent fragment would likely be the tropylium (B1234903) ion (m/z 91) resulting from the cleavage and rearrangement of the benzyl group, a common fragmentation pathway for benzylic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, aromatic rings, and methoxy groups.

The most prominent and recognizable peak would be due to the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration of the phenol is expected to be observed in the 1260-1180 cm⁻¹ region.

The presence of the aromatic rings (both the phenol ring and the benzyl substituent) would give rise to several characteristic peaks. The C-H stretching vibrations of the aromatic rings are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations usually result in a series of sharp peaks in the 1600-1450 cm⁻¹ region.

The two methoxy groups (-OCH₃) attached to the phenolic ring will also produce distinct signals. The C-H stretching vibrations of the methyl groups are expected in the 2950-2850 cm⁻¹ range. Furthermore, a strong C-O stretching band for the aryl ether linkage is anticipated around 1250-1000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3600-3200 (broad) |

| Aromatic | C-H Stretch | 3100-3000 |

| Alkyl (CH₂ and OCH₃) | C-H Stretch | 2960-2850 |

| Aromatic | C=C Stretch | 1600-1450 |

| Phenolic Hydroxyl | O-H Bend | ~1390 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- is expected to show absorption bands characteristic of its substituted benzene (B151609) rings.

Phenolic compounds typically exhibit two main absorption bands in the UV region. For simple phenols, these are the primary band (E2-band) around 210 nm and a secondary band (B-band) around 270 nm. The presence of substituents on the aromatic ring can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorbance).

In the case of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, the two methoxy groups and the benzyl group are expected to influence the position and intensity of these absorption maxima. Experimental data for the related compound 2,6-dimethoxy-1,4-benzoquinone (B191094) in a neutral aqueous solution shows two absorption bands at 289 nm and 392 nm. researchgate.net While the quinone structure is different, the influence of the dimethoxy substitution on the benzene ring is a relevant comparison. It is anticipated that Phenol, 2,6-dimethoxy-4-(phenylmethyl)- will have a λmax in the range of 270-290 nm.

Table 2: Expected UV-Vis Absorption Maxima for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* (B-band) | 270-290 |

Chromatographic Separation Methods in Analytical Characterization

Chromatographic techniques are essential for the separation, purification, and analytical characterization of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. A reverse-phase HPLC method would be suitable for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A typical mobile phase for the separation of similar phenolic compounds consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a small amount of acid (like phosphoric acid or formic acid) to suppress the ionization of the phenolic hydroxyl group and achieve sharper peaks. sielc.com The retention time of the compound would depend on the specific conditions, including the exact composition of the mobile phase, flow rate, and column temperature. For instance, a reverse-phase HPLC method for the related compound 2,6-dimethoxyphenol (B48157) utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, could be employed to ensure the efficient elution of the compound and any potential impurities. Detection is typically carried out using a UV detector set at the λmax of the compound.

Column chromatography is a fundamental technique for the purification of organic compounds on a preparative scale. For Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, a normal-phase column chromatography setup using silica (B1680970) gel as the stationary phase is effective.

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of petroleum ether (or hexane) and ethyl acetate (B1210297) is commonly used for compounds of intermediate polarity like substituted phenols. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound from the silica gel. Research has shown that 4-benzyl-2,6-dimethoxyphenol can be purified by flash column chromatography using an eluent system of petroleum ether/ethyl acetate (PE/EA) with a ratio of 6:1. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 3: Chromatographic Conditions for Phenol, 2,6-dimethoxy-4-(phenylmethyl)-

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection |

|---|---|---|---|

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water with acid | UV Detector (at λmax) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: A Theoretical Toolkit

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For a novel or unstudied compound, these calculations would be the first step in characterizing its intrinsic properties.

Molecular Geometry Optimization through Density Functional Theory (DFT)

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. An optimized geometry for Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)- would provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial as the geometric arrangement of atoms directly influences the molecule's electronic properties and reactivity. For instance, the planarity of the phenolic ring and the orientation of the methoxy (B1213986) and phenylmethyl groups would be determined.

Electronic Structure Analysis via Frontier Molecular Orbitals and Natural Bond Orbitals

With an optimized geometry, the electronic structure can be probed. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, a key characteristic for antioxidants, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by examining charge distribution and orbital interactions. This analysis provides insights into the nature of chemical bonds, lone pairs, and delocalization of electron density within the molecule, which are essential for understanding its chemical behavior.

Spectroscopic Property Prediction (IR, UV-Vis) using Computational Methods

Computational methods can also predict the spectroscopic signatures of a molecule. By calculating vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in identifying characteristic functional groups. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption, providing theoretical absorption maxima (λmax) that can be correlated with experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Analogues

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenolic analogues, QSAR models are often developed to predict antioxidant capacity. These models utilize molecular descriptors, which are numerical representations of chemical information. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). While QSAR studies on various phenolic compounds and benzyl (B1604629) alcohols exist, a specific model incorporating Phenol, 2,6-dimethoxy-4-(phenylmethyl)- and its analogues is not available. Such a study would be valuable in predicting the antioxidant potential of newly designed related compounds.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. For an antioxidant phenol, key mechanisms of radical scavenging include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). DFT calculations can be used to determine the thermodynamic viability of these pathways by calculating parameters such as Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, Ionization Potential (IP), and Proton Affinity (PA). A lower O-H BDE, for example, generally indicates a more favorable HAT mechanism. Elucidating the dominant antioxidant mechanism for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- would provide a deeper understanding of its potential efficacy as a radical scavenger.

Chemical Reactivity and Mechanistic Pathways

Oxidation Reactions and Radical Formation

The presence of the hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, a process that is central to its reactivity. This typically proceeds through the formation of a radical intermediate.

Formation of Phenoxyl Radical Intermediates

Phenols can undergo one-electron oxidation to yield their corresponding phenoxyl radicals. researchgate.net This process involves the removal of an electron and a proton from the hydroxyl group, which can occur via several mechanisms depending on the reaction conditions. researchgate.net For Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)-, the formation of the phenoxyl radical is facilitated by the resonance-stabilizing effects of the aromatic ring and the electron-donating nature of the ortho-methoxy groups and the para-benzyl group.

The stability of the resulting radical is a crucial factor in its subsequent reactions. Generally, phenoxyl radicals are resonance-stabilized but often have short lifetimes. researchgate.net However, steric hindrance from bulky substituents at the ortho positions can significantly increase the stability of these radicals by impeding dimerization reactions. researchgate.netnih.gov In the case of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, the two methoxy (B1213986) groups provide such steric shielding, contributing to the relative stability of its phenoxyl radical intermediate.

Dimerization Mechanisms via Oxidative Coupling

Once formed, phenoxyl radicals can react with each other in a process known as oxidative coupling to form dimers. The specific structure of the resulting dimer is highly dependent on the substitution pattern of the parent phenol, which dictates the sites of highest spin density on the aromatic ring.

For closely related 2,6-disubstituted phenols, oxidative coupling is a well-documented reaction. For instance, the enzymatic oxidation of 2,6-dimethoxyphenol (B48157) using laccase results in the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.net This reaction proceeds via the coupling of two phenoxyl radicals at their para-positions. In the case of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, the para-position is blocked by the benzyl (B1604629) group. Therefore, dimerization would have to occur at other positions, such as C-C coupling at the meta-positions (e.g., para-meta coupling) or through C-O linkages to form diphenyl ether structures. researchgate.net The specific pathway can be influenced by the reaction conditions and the oxidizing agent used. nih.gov

| Reactant | Catalyst/Reagent | Primary Product | Coupling Type | Reference |

| 2,6-dimethoxyphenol | Laccase | 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol | C(para)-C(para) | researchgate.net |

| 2,6-disubstituted phenols | Dinuclear Copper(II) Complex / O₂ | Polyphenylene oxides or diphenoquinones | C-O or C-C | nih.gov |

Oxidative Cleavage Pathways

Under more stringent oxidative conditions, cleavage of the molecule's constituent bonds can occur. For polymethoxylated phenols, a common oxidative pathway is demethylation, where a methyl group is cleaved from a methoxy substituent. rsc.org This process can occur in neutral solutions and is believed to involve the decomposition of intermediate aryloxydienones. rsc.org Oxidation of 2,4-dimethoxyphenol (B87100) with silver oxide, for example, yields methoxy-1,4-benzoquinone, demonstrating both demethylation and oxidation of the ring. rsc.org For Phenol, 2,6-dimethoxy-4-(phenylmethyl)-, similar oxidative demethylation at the 2 and 6 positions is a plausible reaction pathway, potentially followed by further oxidation of the aromatic ring.

Carbon-Oxygen Bond Cleavage Studies

The carbon-oxygen ether bonds of the methoxy groups are relatively stable but can be cleaved under specific catalytic conditions. This transformation is of significant interest in the context of biomass conversion, as methoxylated phenols are common components of lignin (B12514952).

Studies on the model compound 2,6-dimethoxyphenol have demonstrated that the C-O bond can be cleaved effectively using a vanadium metal catalyst in the absence of external hydrogen gas. nih.govnih.gov This process, known as hydrodeoxygenation or hydrogenolysis, occurs in water at elevated temperatures. The reaction proceeds sequentially: the first C-O bond cleavage converts 2,6-dimethoxyphenol into 3-methoxycatechol, and a subsequent cleavage yields pyrogallol (B1678534). nih.govnih.gov This catalytic system highlights a potential pathway for the demethoxylation of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- to produce the corresponding catechol or pyrogallol derivatives.

| Catalyst | Substrate | Temperature | Time (h) | Conversion (%) | Major Products | Reference |

| Vanadium Metal | 2,6-dimethoxyphenol | 280°C | 48 | 89.5 | 3-methoxycatechol, pyrogallol | nih.govnih.gov |

Other established methods for cleaving aryl methyl ethers to yield the parent phenol include the use of strong reagents like boron tribromide or nucleophilic reagents such as thiols. organic-chemistry.org

Substitution Reactions and Derivatization Strategies

The electron-rich nature of the aromatic ring in Phenol, 2,6-dimethoxy-4-(phenylmethyl)- makes it amenable to electrophilic aromatic substitution. The powerful activating effects of the hydroxyl and methoxy groups would strongly direct incoming electrophiles to the available positions on the ring, which are the C-3 and C-5 carbons (meta to the hydroxyl group). However, steric hindrance from the adjacent methoxy and benzyl groups could influence the regioselectivity of such reactions.

Derivatization can also be achieved at the hydroxyl group. Phenols are commonly converted into esters or ethers for analytical purposes or to alter their chemical properties. For example, phenols can be derivatized using reagents like perfluorooctanoyl chloride to create stable derivatives with excellent properties for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This strategy allows for unambiguous confirmation and quantification of the phenolic compound. nih.gov

Catalytic Reaction Systems in Phenol Transformation

Catalysis plays a crucial role in directing the transformation of substituted phenols toward desired products. As discussed, different catalytic systems can achieve distinct chemical outcomes for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- and its analogs.

Enzymatic Catalysis : Enzymes like laccase are effective for mediating clean and often selective oxidative coupling reactions. researchgate.net The laccase-catalyzed dimerization of 2,6-dimethoxyphenol in aqueous-organic media demonstrates the potential for green chemistry approaches to polymerize or functionalize such phenols. researchgate.net

Heterogeneous Metal Catalysis : Vanadium metal has proven to be a robust catalyst for the hydrodeoxygenation (cleavage of C-O ether bonds) of 2,6-dimethoxyphenol. nih.govnih.gov This type of catalysis is advantageous as it often involves simpler workup procedures and potential for catalyst recycling.

Homogeneous Catalysis : Soluble metal complexes, such as dinuclear copper(II) complexes, are highly efficient catalysts for the oxidative coupling of 2,6-disubstituted phenols using molecular oxygen as the oxidant. nih.gov These systems can be tailored to favor the formation of either C-C coupled products (diphenoquinones) or C-O coupled products (polyphenylene oxides) depending on the reaction conditions. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Outcome | Reference |

| Laccase (enzyme) | Oxidative Dimerization | 2,6-dimethoxyphenol | Selective C-C bond formation | researchgate.net |

| Vanadium (metal) | C-O Bond Cleavage | 2,6-dimethoxyphenol | Demethoxylation to catechols | nih.govnih.gov |

| Dinuclear Copper(II) Complex | Oxidative Coupling | 2,6-disubstituted phenols | Dimerization / Polymerization | nih.gov |

Biocatalytic Transformations and Biochemical Interactions in Vitro Focus

Enzymatic Oxidation Mechanisms

The enzymatic oxidation of "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" and related phenolic structures is a key area of research, primarily focusing on the catalytic activities of oxidoreductase enzymes like laccases and peroxidases. These enzymes facilitate the transformation of phenolic compounds through radical-mediated reactions, leading to a variety of products with altered physicochemical and biological properties.

Laccases (EC 1.10.3.2) are copper-containing oxidoreductase enzymes that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water. nih.gov The oxidation of phenols by laccase generates phenoxyl radicals, which are key intermediates that can undergo further non-enzymatic reactions, such as polymerization or coupling, to form dimers, oligomers, and polymers. nih.govnih.gov

In the case of structurally similar compounds like 2,6-dimethoxyphenol (B48157) (DMP), a common substrate for laccase activity assays, the enzymatic oxidation leads to the formation of a phenoxy radical. researchgate.net This radical can then undergo resonance stabilization. The recombination of two of these radical species can produce dimeric products. researchgate.net One of the main products identified from the laccase-catalyzed oxidation of 2,6-dimethoxyphenol is 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, a symmetrical C-C linked dimer. researchgate.netresearchgate.net Other potential products from the reactions of 2,6-dimethoxy-phenoxy radicals include 3,3′,5,5′-tetramethoxydiphenoquinone and 4-(2,6-dimethoxy-phenoxy)-2,6-dimethoxyphenol. researchgate.net

The reaction mechanism involves the laccase enzyme abstracting a hydrogen atom from the phenolic hydroxyl group, resulting in the formation of a phenoxyl radical. reddit.com These radicals can then couple in various ways, leading to the formation of different dimeric and polymeric structures. The specific products formed can be influenced by reaction conditions such as the solvent system. For instance, the laccase-catalyzed oxidation of 2,6-dimethoxyphenol in aqueous-organic media has been investigated to produce compounds with potentially higher antioxidant capacity than the initial substrate. researchgate.net

Peroxidases, such as horseradish peroxidase (HRP), are another class of enzymes that catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide. nih.gov The mechanism also involves the generation of phenoxyl radicals. The peroxidase-mediated oxidation of phenol (B47542) has been shown to produce dimers like 4,4'-biphenol and diphenoquinone (B1195943) as the main identifiable metabolites. nih.gov In the presence of nucleophiles like glutathione, conjugate species can also be formed. nih.gov The enzymatic polymerization of phenols catalyzed by HRP can lead to the formation of various dimeric and trimeric products, which act as intermediates in the formation of larger polymers. researchgate.net For phenol itself, identified dimers include p,p'-biphenol, o,o'-biphenol, and p-phenoxyphenol. researchgate.net

Beyond laccases and peroxidases, other oxidoreductase systems are being explored for their potential to transform phenolic compounds. These enzymatic systems offer alternative pathways for the modification of phenols, potentially leading to novel products with unique properties. FAD-dependent monooxygenases, for example, have been utilized in the oxidative dearomatization of phenols to produce ortho-quinol products with controlled site- and stereoselectivity. nih.gov

Biocatalytic Demethylation and Demethoxylation Processes

Biocatalytic demethylation and demethoxylation are important transformations that can alter the properties of phenolic compounds by removing methyl or methoxy (B1213986) groups, respectively. These reactions can be catalyzed by specific enzymes, offering a milder and more selective alternative to chemical methods. nih.gov

Cobalamin-dependent methyltransferases represent a class of enzymes capable of catalyzing the demethylation of aryl methyl ethers in an oxygen-independent manner. nih.govacs.org For instance, a veratrol-O-demethylase has been shown to transform a variety of aryl methyl ethers, including those with 1,2-dimethoxy or 1,3-dimethoxy substitution patterns. acs.orgresearchgate.net This enzymatic system can achieve regioselective monodemethylation. acs.orgresearchgate.net The process involves the transfer of a methyl group from the phenolic substrate to an acceptor molecule. nih.gov Thiols can act as effective methyl traps in this process, driving the reaction towards completion. nih.gov

Demethoxylation, the removal of a methoxy group, can also be achieved through catalytic processes. For instance, the conversion of alkylmethoxyphenols to phenol can be accomplished using catalysts under specific reaction conditions. researchgate.net

In Vitro Antioxidant Activity of Phenolic Structures

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.gov The antioxidant capacity of "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" and related structures can be evaluated using various in vitro assays.

Several standard in vitro methods are employed to quantify the antioxidant activity of phenolic compounds, each based on a different mechanism of action.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging ability of antioxidants. nih.govmdpi.com The DPPH radical is a stable free radical that shows a characteristic absorbance at 517 nm. mdpi.com In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance. nih.gov The percentage of DPPH radical scavenging is calculated based on this change in absorbance. nih.gov The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net

The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). cropj.com The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. nih.gove3s-conferences.org The antioxidant capacity is determined by the increase in absorbance, which is proportional to the concentration of the antioxidant. cropj.com

The Phosphomolybdate assay is another method to evaluate the total antioxidant capacity of a compound. researchtrend.net This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex at acidic pH, which is measured spectrophotometrically. nih.gov

For instance, a study on Schiff bases derived from syringaldehyde (B56468) (a related compound) evaluated their antioxidant properties using DPPH, FRAP, and phosphomolybdate assays. researchtrend.net The study found that the parent compound, syringaldehyde, had better DPPH radical scavenging capacity, while one of its Schiff base derivatives was more effective in reducing ferric ions in the FRAP assay, and another derivative was most effective in the phosphomolybdate assay. researchtrend.net This highlights how structural modifications can influence the antioxidant activity measured by different assays.

Table 1: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. mdpi.com |

| FRAP | Measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. | Increase in absorbance at ~593 nm due to the formation of a colored complex. nih.gove3s-conferences.org |

| Phosphomolybdate | Measures the total antioxidant capacity by the reduction of Molybdenum (VI) to Molybdenum (V). | Formation of a green phosphate/Mo(V) complex measured spectrophotometrically. nih.gov |

Structure-Activity Relationships in Antioxidant Potential

There is no available research specifically investigating the structure-activity relationships of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- as an antioxidant. While the antioxidant properties of phenolic compounds are generally attributed to the hydrogen-donating ability of the hydroxyl group and the stabilizing effect of the aromatic ring, specific data for the title compound are not present in the reviewed literature. Studies on related methoxyphenols suggest that the number and position of methoxy groups can influence antioxidant capacity, but direct evidence for 2,6-dimethoxy-4-(phenylmethyl)phenol is lacking.

In Vitro Antimicrobial Activity Evaluation

No published studies were found that specifically evaluate the in vitro antibacterial activity of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- against any bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity can be provided.

Similarly, there is no available research on the in vitro antifungal properties of Phenol, 2,6-dimethoxy-4-(phenylmethyl)-. Consequently, its potential efficacy against fungal pathogens remains uninvestigated.

Polymer Science and Material Applications

Utilization as Monomer Precursors for Polymer Synthesis

Phenolic compounds with substituents at the 2- and 6-positions, such as syringol and its derivatives, are recognized as potential building blocks for polymers with enhanced properties. google.com The presence of the hydroxyl group on the aromatic ring of 2,6-dimethoxy-4-(phenylmethyl)phenol provides a reactive site for polymerization. This compound could theoretically be utilized as a monomer precursor in several polymerization techniques.

One promising avenue is through functionalization of the hydroxyl group to introduce a polymerizable moiety, such as a methacrylate (B99206) group. For instance, syringol (2,6-dimethoxyphenol) has been successfully converted to syringyl methacrylate and subsequently polymerized via methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. google.com This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and architectures. A similar approach could be applied to 2,6-dimethoxy-4-(phenylmethyl)phenol, yielding a monomer that could be homopolymerized or copolymerized with other vinyl monomers.

The general reaction for such a functionalization is depicted below:

Table 1: Hypothetical Functionalization for Polymerization| Reactant | Reagent | Product (Monomer) |

|---|

The resulting polymers would feature the bulky, substituted phenolic group as a pendant side chain. It is important to note that phenols with substituents at the 2- and 6-positions can sometimes act as radical scavengers, which could inhibit free-radical polymerization. google.com However, successful polymerization of similarly structured monomers like syringyl methacrylate suggests these challenges can be overcome. google.com

Another potential route for polymerization is through oxidative coupling, a common method for synthesizing poly(phenylene oxide)s (PPOs). While this is well-established for simpler phenols like 2,6-dimethylphenol, the steric hindrance from the benzyl (B1604629) group at the 4-position of the target molecule might influence the feasibility and outcome of such a reaction.

Enzymatic polymerization, often utilizing oxidoreductases like laccase, presents another possibility. Laccases are known to catalyze the oxidation of phenolic compounds, leading to the formation of phenoxy radicals that can then couple to form dimers, oligomers, or polymers. researchgate.netresearchgate.net The enzymatic polymerization of 2,6-dimethoxyphenol (B48157) has been studied, resulting in the formation of dimers with high antioxidant capacity. researchgate.netresearchgate.net The applicability of this method to 2,6-dimethoxy-4-(phenylmethyl)phenol would depend on the enzyme's substrate specificity and the reactivity of the resulting radicals.

Integration into Polymer Structures for Modified Properties

The incorporation of 2,6-dimethoxy-4-(phenylmethyl)phenol into a polymer backbone or as a pendant group is expected to impart specific properties to the resulting material. The bulky and rigid nature of the aromatic and benzyl groups would likely increase the glass transition temperature (Tg) of the polymer, making it more suitable for high-temperature applications.

For example, poly(syringyl methacrylate) has been shown to have a significantly higher glass transition temperature compared to polymers derived from less substituted phenols. google.com This effect is attributed to the restricted rotation of the polymer backbone caused by the sterically demanding side chains. The presence of an additional benzyl group in polymers derived from 2,6-dimethoxy-4-(phenylmethyl)phenol would be expected to further enhance this effect, potentially leading to materials with high thermal stability and solvent resistance. google.com

The integration of this phenolic moiety could also enhance the thermal stability of the polymer. The aromatic structure is inherently more stable at elevated temperatures than aliphatic chains. The antioxidant nature of phenolic compounds, a trait stemming from their ability to scavenge free radicals, might also contribute to improved long-term thermal-oxidative stability of the material. google.com

Table 2: Expected Influence of 2,6-dimethoxy-4-(phenylmethyl)phenol Integration on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Steric hindrance from bulky pendant group restricts chain mobility. |

| Thermal Stability | Increase | Inherent stability of the aromatic structure and potential antioxidant effect. |

| Solvent Resistance | Increase | Bulky side groups can hinder solvent penetration into the polymer matrix. google.com |

| Mechanical Properties | Potential for increased stiffness and modulus | The rigid structure of the monomer unit would contribute to a more rigid polymer chain. |

Depolymerization Studies of Related Phenolic Polymers

While specific depolymerization studies on polymers containing 2,6-dimethoxy-4-(phenylmethyl)phenol are not available, research on related phenolic polymers provides insight into potential degradation and recycling pathways. Lignin (B12514952), a natural polymer rich in phenolic units including syringol derivatives, is a major focus of depolymerization research aimed at producing valuable aromatic chemicals. mdpi.com

Polymers with low ceiling temperatures can undergo depolymerization under mild conditions, which is desirable for chemical recycling. While polymers derived from vinyl monomers like a potential methacrylate derivative of our target compound are not typically characterized by low ceiling temperatures, the ether linkages in polymers like poly(phenylene oxide)s can be susceptible to cleavage.

For instance, oxidative depolymerization has been explored for poly(2,6-dimethyl-1,4-phenylene oxide), where the polymer is broken down into smaller oligomeric products. google.com This process often involves the generation of phenoxyl radicals and their subsequent reactions. The structure of the repeating unit, including the nature of the substituents on the phenyl ring, would significantly influence the kinetics and products of such a depolymerization reaction.

Given the origin of syringol derivatives from lignin, understanding the natural and industrial processes of lignin depolymerization can offer clues. mdpi.com These processes often involve harsh conditions, such as high temperatures and pressures, and can be catalyzed by various chemical agents. The goal is typically to break down the complex three-dimensional structure of lignin into simpler phenolic compounds, including syringol and its derivatives. mdpi.com This suggests that polymers incorporating similar structural motifs might require significant energy input for depolymerization, but could potentially yield valuable aromatic monomers upon successful breakdown.

Environmental Fate and Biodegradation Pathways

Biodegradation Mechanisms by Microorganisms (Bacteria, Fungi)

While direct studies on the microbial degradation of Phenol (B47542), 2,6-dimethoxy-4-(phenylmethyl)- are not extensively documented, the biodegradation pathways can be inferred from research on structurally related compounds, such as lignin (B12514952) model compounds, methoxylated phenols, and benzyl-substituted aromatics. Both bacteria and fungi, particularly white-rot fungi, possess the enzymatic machinery to break down such complex aromatic structures. researchgate.netnih.gov

The initial steps in the biodegradation of this compound likely involve modifications to its functional groups—the hydroxyl, methoxy (B1213986), and benzyl (B1604629) moieties—prior to the cleavage of the aromatic ring.

Fungal Degradation:

Fungi, especially white-rot fungi from the Basidiomycota division, are highly effective in degrading complex aromatic polymers like lignin, which shares structural similarities with the target compound. nih.govkorea.ac.kr These fungi secrete a suite of powerful, non-specific extracellular enzymes that can initiate the degradation process. nih.gov

Key fungal enzymes and their proposed roles in the degradation of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- include:

Laccases and Peroxidases: Lignin-modifying enzymes (LMEs) such as laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP) are crucial. nih.govoup.com Laccases can oxidize the phenolic hydroxyl group, generating a phenoxy radical. researchgate.netcigb.edu.cu This initial oxidation can lead to polymerization or further breakdown. For instance, the laccase from Trametes versicolor has been shown to oxidize 2,6-dimethoxyphenol (B48157). nih.gov A microbial association of Aspergillus awamori and Thermoascus aurantiacus has demonstrated the ability to biodegrade a mixture of phenol and 2,6-dimethoxyphenol, with synergistic laccase production observed. researchgate.net

Demethoxylation: The methoxy groups are typically removed through the action of O-demethylases, which are found in both fungi and bacteria. nih.gov This process, converting methoxy groups to hydroxyl groups, is a critical step in the degradation of many lignin-derived aromatic compounds. The resulting hydroxylated intermediates are often more susceptible to ring cleavage.

Degradation of the Benzyl Group: The benzyl substituent can be attacked through oxidation of the methylene (B1212753) bridge. This could lead to the formation of a carboxylic acid, followed by cleavage from the aromatic ring.

A notable example of a fungus capable of degrading a closely related structure is Aspergillus awamori, which has been shown to degrade high concentrations of 2,6-dimethoxyphenol when provided as a sole carbon and energy source. researchgate.net In one study, A. awamori completely degraded 1.0 g/l of 2,6-dimethoxyphenol within 7 days. researchgate.net

Bacterial Degradation:

Bacteria also play a significant role in the degradation of aromatic compounds. The pathways often involve a series of oxidation steps culminating in the formation of central intermediates like catechol or protocatechuate, which are then funneled into the tricarboxylic acid (TCA) cycle after ring cleavage.

Key bacterial processes in the degradation of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- are likely to include:

O-Demethylation: Certain bacteria possess specific O-demethylases that can cleave O-methyl groups, liberating methanol (B129727) or formaldehyde. nih.gov Enzymes such as cytochrome P450-aryl-O-demethylase and various monooxygenases are involved in this process. nih.gov For example, Rhodococcus opacus PD630 has demonstrated a mechanism for guaiacol (B22219) (2-methoxyphenol) metabolism involving O-demethylation. nih.gov

Oxidation of the Benzyl Group: Bacterial enzymes can hydroxylate the benzylic carbon, initiating a pathway that can lead to the cleavage of the C-C bond connecting the benzyl group to the phenolic ring.

Ring Cleavage: Once the side groups are modified, and typically after demethoxylation to form dihydroxy-aromatic intermediates, the aromatic ring is cleaved by dioxygenase enzymes.

The table below summarizes microorganisms and enzymes involved in the degradation of structurally related compounds.

| Microorganism/Enzyme Class | Substrate(s) | Key Findings |

| Aspergillus awamori | 2,6-dimethoxyphenol | Capable of completely degrading 1.0 g/l of 2,6-dimethoxyphenol in 7 days. researchgate.net |

| White-Rot Fungi (e.g., Trametes versicolor) | Lignin, Methoxyphenols | Secrete laccases and peroxidases that oxidize phenolic compounds. nih.govnih.gov |

| Rhodococcus opacus PD630 | Guaiacol (2-methoxyphenol) | Possesses O-demethylase enzymes crucial for metabolizing methoxylated aromatics. nih.gov |

| O-demethylases (Bacterial) | Lignin-related compounds | Cleave O-methyl groups, producing vicinal diols that are more amenable to ring cleavage. nih.gov |

Oxidative Degradation Processes in Environmental Contexts

In the environment, Phenol, 2,6-dimethoxy-4-(phenylmethyl)- can be transformed through abiotic oxidative processes, primarily driven by reactions with highly reactive oxygen species.

The most significant oxidant in atmospheric and aquatic environments is the hydroxyl radical (•OH). researchgate.net The reaction of •OH with methoxy-substituted phenols is a key degradation pathway. researchgate.netresearchgate.net The presence of the hydroxyl and methoxy groups on the aromatic ring activates it towards electrophilic attack by radicals like •OH. researchgate.net

The likely sequence of events in the oxidative degradation of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- is as follows:

Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring at various positions. The hydroxyl and methoxy groups direct the attack to the ortho and para positions. researchgate.net Addition of •OH to the ring is a primary mechanism.

Formation of Phenoxy Radicals: The reaction can also proceed via hydrogen abstraction from the phenolic hydroxyl group, forming a stabilized phenoxy radical.

Demethoxylation and Side-Chain Oxidation: The reaction with hydroxyl radicals can lead to the elimination of the methoxy groups and oxidation of the benzyl side chain. researchgate.net

Ring Opening: Subsequent reactions with •OH and other oxidants can lead to the opening of the aromatic ring, forming smaller, more readily biodegradable organic acids.

The thermochemistry of the radical-driven oxidation of p-benzylphenol has been studied, indicating that the oxidation mechanism is important for determining the environmental fate of such compounds. researchgate.net

The table below outlines the key reactive species and potential transformation products in the oxidative degradation of the target compound and its analogs.

| Reactive Species | Target Moiety | Potential Transformation Products |

| Hydroxyl Radical (•OH) | Aromatic Ring | Hydroxylated derivatives, Catechols |

| Hydroxyl Radical (•OH) | Methoxy Groups | Demethoxylated phenols, Formaldehyde/Methanol |

| Hydroxyl Radical (•OH) | Benzyl Group | Benzoic acid derivatives, Benzaldehyde |

| Peroxymonosulfate | Benzyl Alcohol (analog) | Benzaldehyde (selective oxidation) gdut.edu.cn |

Photodegradation Studies

The photodegradation of phenolic compounds is another important environmental fate process, particularly in sunlit surface waters. This process can occur through direct photolysis or, more commonly, through indirect photolysis involving photosensitizers.

While specific photodegradation studies for Phenol, 2,6-dimethoxy-4-(phenylmethyl)- are not available, the general mechanisms for phenols involve:

Direct Photolysis: Absorption of UV radiation can excite the phenol molecule, leading to bond cleavage and rearrangement. However, this is often a slower process compared to indirect photolysis.

Indirect Photolysis (Photosensitization): In natural waters, dissolved organic matter can act as a photosensitizer, absorbing sunlight and producing reactive species like hydroxyl radicals and singlet oxygen, which then degrade the phenolic compound.

Photocatalysis: In the presence of semiconductor materials like titanium dioxide (TiO₂), UV irradiation generates electron-hole pairs that produce highly reactive hydroxyl radicals on the catalyst surface. mdpi.comresearchgate.net This process has been shown to be effective for the complete mineralization of various phenols and their derivatives into CO₂, H₂O, and mineral acids. mdpi.comresearchgate.netresearchgate.net

The table below summarizes key aspects of photodegradation relevant to phenolic compounds.

| Photodegradation Process | Key Factors | Common Intermediates (for Phenol) |

| Direct Photolysis | UV wavelength, light intensity | Rearrangement and cleavage products |

| Indirect Photolysis | Photosensitizers (e.g., DOM), reactive oxygen species | Hydroxylated derivatives |

| Photocatalysis (e.g., with TiO₂) | Catalyst loading, pH, UV light | Hydroquinone, Catechol, p-Benzoquinone mdpi.com |

Natural Occurrence and Biosynthetic Routes

Presence in Plant Extracts and Natural Sources

Currently, there is a lack of specific data in published scientific literature identifying "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" as a constituent of any particular plant extract or natural source.

Lignin (B12514952) Degradation Products as Natural Precursors

The role of lignin degradation in forming "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" has not been specifically established. Lignin is a complex polymer composed of phenylpropanoid precursors, which degrade into a variety of phenolic compounds. researchgate.net However, "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" has not been explicitly identified as a direct product of this process in existing research.

Biosynthetic Pathways of Related Methoxyphenols

The biosynthesis of phenolic compounds in plants is a complex process that primarily occurs through the shikimate and acetate-malonate pathways. mdpi.com These pathways produce a wide array of phenolic structures. mdpi.com The shikimate pathway, in particular, leads to the formation of aromatic amino acids like L-phenylalanine, which is a precursor to many phenolic compounds through the action of enzymes such as phenylalanine ammonia-lyase (PAL). mdpi.comnih.govnih.gov

While these general pathways are well-understood for many plant phenols, the specific enzymatic steps leading to the synthesis of "Phenol, 2,6-dimethoxy-4-(phenylmethyl)-" have not been elucidated. Research into the biosynthesis of structurally similar compounds, such as certain stilbenoids or bibenzyls, may offer clues, but direct evidence is currently absent. ishs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.